molecular formula C19H18N2O3S2 B2802091 3-(ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 922818-64-2

3-(ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2802091
CAS No.: 922818-64-2
M. Wt: 386.48
InChI Key: PESMXEWJOFZJKG-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the development of novel anti-infective agents. This compound belongs to a class of molecules that integrate a benzamide core with a thiazole ring, a structural motif frequently associated with potent biological activity . Its core structure is closely related to patented sulfone-substituted heterocyclic compounds that have been demonstrated to possess antibacterial properties, suggesting its potential utility in combating bacterial infections . The proposed mechanism of action for related antibacterial compounds involves the inhibition of essential bacterial enzymes. Sulfonamide-containing drugs are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . By inhibiting DHPS, these compounds disrupt the folate biosynthesis pathway, which is crucial for bacterial cell division and growth, thereby exerting a bacteriostatic effect . Furthermore, research on structurally similar N -(thiazol-2-yl)-benzamide analogs has revealed their function as potent and selective antagonists or negative allosteric modulators of ion channels in the central nervous system, such as the Zinc-Activated Channel (ZAC) . This indicates that, beyond antibacterial applications, this chemical scaffold may have research value in neuropharmacology for probing the function of under-characterized receptors. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-3-26(23,24)16-6-4-5-15(11-16)18(22)21-19-20-17(12-25-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESMXEWJOFZJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the p-tolyl group. The ethylsulfonyl group is then added through sulfonation reactions. Finally, the benzamide moiety is introduced via amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The ethylsulfonyl and thiazole groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Position and Size :

  • The ethylsulfonyl group at the benzamide 3-position (target compound) may enhance steric bulk and electron-withdrawing effects compared to methylsulfonyl (7a) or sulfamoyl (e.g., 4-SO₂N(CH₂CH₃)₂ in ). This could influence binding affinity in targets like kinases or histone demethylases .
  • Compound 7b, with a 4-ethylsulfonyl group, demonstrates that positional isomerism significantly alters molecular polarity and reactivity .

In compound 13, the p-tolyl group is retained, but the benzamide is replaced with a piperazine-linked acetamide, suggesting divergent biological targets (e.g., matrix metalloproteinases vs. kinase inhibitors) .

Synthetic Accessibility :

  • The target compound’s synthesis (~33–83% yield) is comparable to other benzamide-thiazoles, but substituents like pyridinyl (7a) or sulfamoyl () may require optimized coupling conditions due to steric or electronic challenges .

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